molecular formula C15H21N3O2 B11809420 2-(6-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde

2-(6-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11809420
M. Wt: 275.35 g/mol
InChI Key: IZXGVNDWMMLBDV-UHFFFAOYSA-N
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Description

2-(6-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C15H21N3O2 and a molecular weight of 275.35 g/mol . It is a pyridine derivative that features a morpholine ring and a piperidine ring, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with morpholine to form 6-morpholinopyridine-3-carbaldehyde. This intermediate is then reacted with piperidine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(6-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as cytotoxicity in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Morpholinopyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of a morpholine ring and a piperidine ring attached to a pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

2-(6-morpholin-4-ylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C15H21N3O2/c19-12-18-6-2-1-3-14(18)13-4-5-15(16-11-13)17-7-9-20-10-8-17/h4-5,11-12,14H,1-3,6-10H2

InChI Key

IZXGVNDWMMLBDV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CN=C(C=C2)N3CCOCC3)C=O

Origin of Product

United States

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